molecular formula C16H16ClNO B291792 2-chloro-N-(2-propan-2-ylphenyl)benzamide

2-chloro-N-(2-propan-2-ylphenyl)benzamide

Cat. No.: B291792
M. Wt: 273.75 g/mol
InChI Key: MCNBVVZZKAEVTB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-propan-2-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group and an isopropyl-phenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-propan-2-ylphenyl)benzamide typically involves the reaction of 2-isopropylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-isopropylaniline} + \text{benzoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of nitro or hydroxyl derivatives.

Scientific Research Applications

2-chloro-N-(2-propan-2-ylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets. The chloro and isopropyl-phenyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-isopropylphenyl)acetamide
  • 2-Chloro-N-(2-isopropylphenyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-(2-propan-2-ylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and isopropyl-phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

2-chloro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19)

InChI Key

MCNBVVZZKAEVTB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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